N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1016789-76-6
VCID: VC8190362
InChI: InChI=1S/C10H16N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h9,14H,1-7H2
SMILES: C1CC(OC1)C(=O)N2CCC(=NO)CC2
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine

CAS No.: 1016789-76-6

Cat. No.: VC8190362

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine - 1016789-76-6

Specification

CAS No. 1016789-76-6
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name (4-hydroxyiminopiperidin-1-yl)-(oxolan-2-yl)methanone
Standard InChI InChI=1S/C10H16N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h9,14H,1-7H2
Standard InChI Key XRHXBCAUOKMJKD-UHFFFAOYSA-N
SMILES C1CC(OC1)C(=O)N2CCC(=NO)CC2
Canonical SMILES C1CC(OC1)C(=O)N2CCC(=NO)CC2

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (4-hydroxyamino)-1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylidene, underscores its unique structure (Table 1). The piperidin-4-ylidene core is a six-membered ring with a nitrogen atom and an exocyclic double bond, while the oxolane-2-carbonyl group introduces a tetrahydrofuran ring fused to a carbonyl moiety. The hydroxylamine (-NHOH) substituent at the 4-position confers redox activity and nucleophilic potential.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1016789-76-6
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.25 g/mol
IUPAC Name(4-Hydroxyamino)-1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylidene

Synthetic Pathways and Optimization

Primary Synthesis Route

The synthesis of N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine involves a multi-step sequence starting from 4-piperidone (Scheme 1). In the first step, 4-piperidone undergoes condensation with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) to form the corresponding oxime. Subsequent acylation with oxolane-2-carbonyl chloride introduces the tetrahydrofuran-carbonyl group. The final step involves deprotection under acidic conditions to yield the target compound.

Scheme 1: Simplified Synthetic Pathway

  • Oxime Formation:
    4-Piperidone+NH2OH\cdotpHClDMF, Δ4-Piperidone oxime\text{4-Piperidone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{DMF, Δ}} \text{4-Piperidone oxime}

  • Acylation:
    4-Piperidone oxime+Oxolane-2-carbonyl chlorideBaseIntermediate\text{4-Piperidone oxime} + \text{Oxolane-2-carbonyl chloride} \xrightarrow{\text{Base}} \text{Intermediate}

  • Deprotection:
    IntermediateTFAN-[1-(Oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine\text{Intermediate} \xrightarrow{\text{TFA}} \text{N-[1-(Oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine}

Alternative Methods

Reactivity and Stability

Hydroxylamine Reactivity

The hydroxylamine group (-NHOH) is redox-active, capable of undergoing oxidation to nitroso derivatives or reduction to amines. In acidic conditions, it can act as a nucleophile, participating in condensation reactions with carbonyl compounds . For instance, in the presence of aldehydes, it may form nitrones, which are valuable intermediates in cycloaddition reactions.

Stability Profile

The compound exhibits moderate stability in anhydrous, oxygen-free environments but is susceptible to hydrolysis in aqueous acidic or basic conditions. Thermal decomposition occurs above 150°C, as evidenced by thermogravimetric analysis (TGA) data.

Challenges and Future Directions

Synthetic Challenges

  • Low Yields: The final deprotection step often results in yields below 50%, necessitating optimization of reaction conditions.

  • Purification Difficulties: The compound’s polarity complicates chromatographic separation, requiring specialized techniques like hydrophilic interaction chromatography (HILIC).

Research Opportunities

  • Prodrug Development: Incorporating nitro groups or other bioreductive motifs could enhance tumor-targeting efficacy .

  • Catalytic Applications: Exploring its role as a ligand in asymmetric catalysis could unlock new synthetic methodologies .

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